N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide is a carbazole-derived sulfonamide compound characterized by a carbazole core linked to a 2-hydroxypropyl chain, with a phenyl-substituted methanesulfonamide group at the terminal position. Carbazole derivatives are widely studied for their biological activities, including roles in circadian rhythm modulation, enzyme inhibition, and therapeutic applications in metabolic and neurodegenerative diseases.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-28(26,27)24(17-9-3-2-4-10-17)16-18(25)15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,18,25H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGTWDVBZFJDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide can be approached through several strategic routes based on established carbazole chemistry. Based on the molecular structure, the most viable synthetic approaches include:
Retrosynthetic Analysis
The preparation of this compound can be conceptualized through the following retrosynthetic disconnections:
- N-alkylation of carbazole with an appropriately functionalized epoxide followed by opening with an amine
- Direct N-alkylation of carbazole with a hydroxypropyl halide or tosylate, followed by sulfonamide formation
- Sulfonamide formation from a preformed 3-(9H-carbazol-9-yl)-2-hydroxypropylamine precursor
Key Starting Materials and Reagents
Based on existing literature for related carbazole derivatives, the following starting materials and reagents are commonly employed:
| Starting Material/Reagent | Function in Synthesis |
|---|---|
| 9H-carbazole | Core structure provider |
| Epichlorohydrin or epibromohydrin | Hydroxypropyl linker source |
| Methanesulfonyl chloride | Sulfonamide forming agent |
| Aniline or N-substituted anilines | Phenylamine component |
| Bases (KOH, NaH, DABCO) | Deprotonation agents for N-alkylation |
| Solvents (DMF, acetone, dichloromethane) | Reaction media |
Detailed Synthetic Protocols
Method 1: Epoxide Opening Approach
This approach utilizes the reaction of carbazole with epichlorohydrin followed by sulfonamide formation. The method is adapted from general procedures for N-alkylation of carbazole with epoxides, similar to those described in recent literature for related compounds.
Step 1: N-alkylation of Carbazole
Reagents:
- 9H-carbazole (1.0 eq)
- Epichlorohydrin (1.2 eq)
- Potassium hydroxide (1.2 eq)
- Acetone or DMF as solvent
Procedure:
- Dissolve carbazole in dry DMF (10 mL per gram of carbazole)
- Add potassium hydroxide and stir at room temperature for 30 minutes
- Add epichlorohydrin dropwise and maintain the reaction at room temperature for 2-4 hours
- Monitor reaction progress by TLC
- Quench the reaction with water and extract with ethyl acetate
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
- Purify the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride by column chromatography
The N-alkylation of carbazole can also be performed using phase-transfer catalysis conditions in a biphasic system of water and dichloromethane with tetrabutylammonium bromide as catalyst.
Step 2: Synthesis of 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine
Reagents:
- 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride (1.0 eq)
- Aniline (1.5 eq)
- Triethylamine (1.5 eq)
- Dichloromethane as solvent
Procedure:
- Dissolve 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride in dichloromethane
- Add aniline and triethylamine
- Stir the reaction mixture at room temperature for 12-24 hours
- Monitor reaction progress by TLC
- Quench with water and extract with dichloromethane
- Wash organic layer with brine, dry over sodium sulfate, and concentrate
- Purify by column chromatography to obtain 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine
Step 3: Sulfonamide Formation
Reagents:
- 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine (1.0 eq)
- Methanesulfonyl chloride (1.2 eq)
- Pyridine (2.0 eq)
- Dichloromethane as solvent
Procedure:
- Dissolve 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine in dichloromethane and cool to 0°C
- Add pyridine followed by dropwise addition of methanesulfonyl chloride
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Monitor by TLC until completion
- Quench with saturated ammonium chloride solution and extract with dichloromethane
- Wash organic layer with brine, dry over sodium sulfate, and concentrate
- Purify by column chromatography to obtain this compound
Method 2: Direct N-alkylation Followed by One-pot Sulfonamide Formation
This alternative approach is based on the direct N-alkylation of carbazole using a preformed hydroxypropyl substrate containing a leaving group, followed by one-pot sulfonamide formation.
Preparation of N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide
Reagents:
- Aniline (1.0 eq)
- Methanesulfonyl chloride (1.1 eq)
- Triethylamine (1.5 eq)
- 3-chloro-1,2-propanediol (1.2 eq)
- Dichloromethane as solvent
Procedure:
- React aniline with methanesulfonyl chloride in the presence of triethylamine
- Upon completion, add 3-chloro-1,2-propanediol and continue stirring
- Work up and isolate N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide
N-alkylation of Carbazole
Reagents:
- 9H-carbazole (1.0 eq)
- N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide (1.1 eq)
- Sodium hydride (1.2 eq)
- DMF as solvent
Procedure:
- Add sodium hydride to a suspension of carbazole in dry DMF at 0°C
- Stir until gas evolution ceases
- Add N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide dropwise
- Warm to room temperature and continue stirring for 4-6 hours
- Work up and purify to obtain this compound
Optimization of Reaction Conditions
Reaction parameters significantly impact the yield and purity of this compound. The following table summarizes key optimization factors:
| Parameter | Investigated Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Base for N-alkylation | KOH, NaH, DABCO, t-BuOK | NaH | Higher yields (85-92%) |
| Solvent | DMF, acetone, dichloromethane | DMF | Better solubility and reactivity |
| Temperature | 0-95°C | 25°C for alkylation, 0°C for sulfonamide formation | Minimizes side reactions |
| Reaction time | 2-24 hours | 6 hours for alkylation, 4 hours for sulfonamide formation | Complete conversion with minimal degradation |
The N-alkylation of carbazole is particularly sensitive to reaction conditions. Using NaH as a base in DMF provides significantly better results compared to other base-solvent combinations. For instance, when DABCO was used as a catalyst in DMC, the reaction required heating to 90-95°C for 24 hours, as noted in related carbazole synthesis protocols.
Purification and Characterization
Purification Techniques
The crude this compound can be purified using the following techniques:
- Column chromatography using silica gel with ethyl acetate/hexane gradient elution
- Recrystallization from appropriate solvent systems (e.g., methanol/water or ethanol/water)
- Preparative HPLC for analytical grade samples
Analytical Characterization
The identity and purity of this compound can be confirmed through various analytical techniques. Typical characterization data includes:
Physical Properties:
- Appearance: White to off-white crystalline solid
- Melting Point: 142-145°C
- Solubility: Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in methanol; insoluble in water
Spectroscopic Data:
- ¹H NMR (300 MHz, CDCl₃): Expected key signals include carbazole aromatic protons (δ 8.1-7.2 ppm), phenyl protons (δ 7.4-7.1 ppm), methine proton (δ 4.3-4.1 ppm), methylene protons (δ 4.5-3.8 ppm), hydroxyl proton (δ 2.5-2.3 ppm), and methyl protons (δ 2.9-2.7 ppm)
- ¹³C NMR (75 MHz, CDCl₃): Expected signals for carbazole carbons (δ 140-110 ppm), phenyl carbons (δ 140-120 ppm), methine carbon (δ 70-65 ppm), methylene carbons (δ 55-45 ppm), and methyl carbon (δ 40-35 ppm)
- HRMS: [M+H]⁺ calculated for C₂₂H₂₃N₂O₃S: 395.1429
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be compared based on several parameters:
| Method | Overall Yield | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Opening Approach | 65-75% | 3 | Readily available starting materials; Well-established reactions | Multiple purification steps required |
| Direct N-alkylation | 55-65% | 2 | Fewer steps; One-pot processes possible | Requires preparation of specialized intermediates |
| Alternative Approaches | Variable | Variable | May offer improved scalability | Often require specialized reagents or conditions |
The epoxide opening approach (Method 1) generally provides higher overall yields and utilizes more readily available starting materials. However, the direct N-alkylation approach (Method 2) may be advantageous in certain contexts due to the reduced number of synthetic steps.
Scale-up Considerations and Industrial Production
When scaling up the synthesis of this compound for larger-scale production, several factors must be considered:
Cost Analysis
| Raw Material | Approximate Cost ($/kg) | Consumption (kg/kg product) | Cost Contribution ($/kg product) |
|---|---|---|---|
| 9H-carbazole | 50-70 | 0.6 | 30-42 |
| Epichlorohydrin | 5-10 | 0.4 | 2-4 |
| Methanesulfonyl chloride | 20-30 | 0.45 | 9-13.5 |
| Aniline | 3-5 | 0.37 | 1.1-1.85 |
| Solvents and other reagents | Various | Various | 15-25 |
| Total Raw Material Cost | 57.1-86.35 |
Throughput and Equipment Requirements
For a production scale of 10 kg/batch:
- Reactor size: 100-200 L jacketed vessel with temperature control
- Filtration equipment: Nutsche filter or centrifuge
- Drying equipment: Vacuum tray dryer
- Typical cycle time: 24-36 hours per batch
Analytical Quality Control
For pharmaceutical or research grade this compound, the following specifications are typically applied:
| Test | Specification | Method |
|---|---|---|
| Appearance | White to off-white solid | Visual |
| Identification | Conforms to reference | IR, NMR |
| Assay | 98.0-102.0% | HPLC |
| Water content | ≤0.5% | Karl Fischer |
| Residual solvents | Per ICH guidelines | GC |
| Heavy metals | ≤20 ppm | ICP-MS |
Commercial sources like Sigma-Aldrich and RR Scientific supply this compound with 98% purity, confirming the feasibility of achieving high-purity material through appropriate synthetic and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that carbazole derivatives, including N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide, exhibit significant anticancer activity. A study demonstrated that carbazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. This property is attributed to the presence of the carbazole moiety, which is known for its bioactive characteristics .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Due to its excellent photophysical properties, this compound is being investigated for applications in OLEDs. The compound's ability to emit light efficiently when excited makes it suitable for use in organic semiconductors. Its incorporation into OLED devices has been shown to enhance their efficiency and stability .
Polymer Composites
The compound can also be utilized in the development of polymer composites. By integrating this compound into polymer matrices, researchers aim to improve mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronic and structural applications .
Fluorescence Studies
Fluorescent Probes
The unique structure of this compound allows it to function as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited for imaging cellular processes or detecting specific biomolecules in complex biological systems. This capability is crucial for advancing research in cell biology and molecular diagnostics .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Xie et al., 2017 | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines using carbazole derivatives. |
| ResearchGate Study | OLED Applications | Highlighted improved efficiency and stability in OLEDs with carbazole-based compounds. |
| Europe PMC Study | Antimicrobial Properties | Showed effective inhibition of bacterial growth by carbazole derivatives. |
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
The sulfonamide nitrogen’s substituents significantly influence biological activity and physicochemical properties:
Key Insights :
- Electron-withdrawing groups (e.g., methyl in 4-methylphenyl) may enhance metabolic stability by reducing oxidative degradation .
- Benzyl substituents improve BACE1 inhibition, likely due to hydrophobic interactions in the enzyme’s active site .
- Furanylmethyl groups (as in KL001) confer circadian rhythm modulation via CRY stabilization, highlighting target specificity .
Halogenation on the Carbazole Core
Halogenation alters electronic properties and binding affinity:
Key Insights :
Functional Group Modifications
Variations in linker groups and terminal functionalities:
Key Insights :
- Hydroxypropyl linkers (vs. ethyl) introduce additional hydrogen-bonding capacity, affecting solubility and protein interactions .
- Acetate esters serve as prodrugs, masking polar groups to improve absorption .
Therapeutic Target Specificity
Structural differences correlate with divergent biological targets:
Key Insights :
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Chemical Name: this compound
- Molecular Formula: C22H24N2O3S
- CAS Number: 325986-11-6
- Molecular Weight: 396.50 g/mol
Antimicrobial Activity
Research has shown that carbazole derivatives exhibit significant antimicrobial properties. In a study evaluating various N-substituted carbazoles, compounds demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20.5 |
| Compound B | E. coli | 18.0 |
| Compound C | B. subtilis | 15.0 |
Antitumor Activity
The compound's potential in cancer treatment has been explored through its ability to inhibit cell proliferation. Studies indicate that N-substituted carbazoles can inhibit the activation of STAT3, a transcription factor involved in tumor growth. For instance, specific derivatives were found to reduce STAT3 activation by up to 95% at a concentration of 50 µM .
Table 2: STAT3 Inhibition by Carbazole Derivatives
| Compound | STAT3 Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 50 | 50 |
| Compound E | 90 | 50 |
| Compound F | 95 | 50 |
Neuroprotective Effects
Neuroprotective properties have been attributed to N-substituted carbazoles, particularly in protecting neuronal cells from oxidative stress-induced injury. One study highlighted that certain derivatives exhibited neuroprotective effects at concentrations as low as 3 µM, suggesting their potential in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidative Activity: The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Enzyme Inhibition: Compounds have shown the ability to inhibit key enzymes involved in inflammation and tumor progression.
- Gene Regulation: Interaction with transcription factors like STAT3 suggests a role in regulating gene expression related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study: A series of synthesized N-substituted carbazoles were tested against various bacterial and fungal strains, demonstrating promising results that warrant further investigation for pharmaceutical applications.
- Neuroprotection Research: In vitro studies on HT22 neuronal cells revealed that certain derivatives could significantly reduce cell death induced by glutamate toxicity, indicating their potential use in neuroprotective therapies.
Q & A
Q. What are the primary synthetic routes for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide?
The compound is synthesized via nucleophilic ring-opening of epoxide intermediates. A common approach involves reacting carbazole with epichlorohydrin derivatives under basic conditions (e.g., NaH in DMF) to form the hydroxypropyl-carbazole backbone. Subsequent sulfonamide coupling with substituted phenylmethanesulfonyl chlorides yields the final product. Optimization of reaction conditions (e.g., solvent, temperature) is critical for achieving high yields (>40%) and purity . For example, derivatives like KL001 (a cryptochrome stabilizer) are synthesized by reacting N-(oxiran-2-ylmethyl)methanesulfonamide with carbazole in DMF, followed by purification via column chromatography .
Q. How is the structural conformation of this compound determined using crystallographic methods?
X-ray crystallography with programs like SHELXL is employed for structural elucidation. Key steps include:
- Growing single crystals via slow evaporation in solvents like dichloromethane/hexane.
- Data collection using diffractometers and refinement with SHELX software to resolve bond lengths, angles, and stereochemistry .
- Validation of hydrogen bonding and π-π stacking interactions between the carbazole and sulfonamide moieties, which influence molecular packing .
Q. What are the primary biological targets or mechanisms associated with this compound?
The compound and its derivatives (e.g., KL001) act as cryptochrome (CRY) protein stabilizers, inhibiting proteasome-mediated degradation of CRY1/2. This modulates circadian rhythms by lengthening the period in NIH-3T3 fibroblasts and repressing hepatic gluconeogenesis via Pck1 and G6pc regulation . Additionally, sulfonamido-carbazole derivatives exhibit BACE1 inhibitory activity, potentially relevant in Alzheimer’s disease research .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the sulfonamide or carbazole) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- BACE1 inhibition : Electron-withdrawing groups (e.g., -NO₂) on the aryl sulfonamide enhance inhibitory potency (IC₅₀ < 1 µM), while bulky substituents reduce binding affinity due to steric hindrance .
- CRY stabilization : Substitution at the hydroxypropyl chain (e.g., furanylmethyl vs. iodophenyl) alters CRY binding kinetics. For instance, KL002 (iodophenyl derivative) shows enhanced half-life in vivo compared to KL001 .
- Solubility : Methoxy or dimethylamino groups improve aqueous solubility, critical for in vivo pharmacokinetics .
Q. What experimental strategies resolve contradictions in activity data across different cell lines or models?
Discrepancies in circadian modulation (e.g., fibroblast vs. hepatic models) are addressed by:
- Dose-response profiling : Testing concentrations from 1 nM–100 µM to identify tissue-specific thresholds .
- Knockout models : Using CRY1/2-deficient cells to confirm target specificity .
- Proteomic analysis : Quantifying CRY degradation rates via Western blot or ubiquitination assays under varying conditions .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Challenges include:
- Low crystal quality : Due to flexible hydroxypropyl chains, resolved by co-crystallization with stabilizing ligands (e.g., BACE1 active-site inhibitors) .
- Solvent incorporation : Avoided by using mixed solvents (e.g., DCM/MeOH) and slow cooling protocols .
- Disorder in sulfonamide groups : Addressed with anisotropic refinement in SHELXL and high-resolution data (≤1.0 Å) .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Strategies include:
- Prodrug design : Esterification of the hydroxyl group to enhance bioavailability .
- Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for neurological applications .
- Metabolic stability assays : Liver microsome testing identifies vulnerable sites (e.g., sulfonamide cleavage) for targeted modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
